3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
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Description
3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C13H11Cl2N3O3S and its molecular weight is 360.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is the Receptor Protein Tyrosine Phosphatase Gamma (RPTPγ) . RPTPγ is a type of protein tyrosine phosphatase, which plays a crucial role in the dephosphorylation of tyrosine residues . This process is essential for many cellular functions, including protein interactions, cellular localization, protein stability, and enzyme activity .
Mode of Action
The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to, but distinct from, the active site . This binding induces a “superopen” conformation of the tryptophan-proline-aspartate (WPD) loop, a conserved structure involved in catalysis . In this superopen conformation, the side chain of Trp1026 is displaced, allowing the 3,4-dichlorobenzyl substituent of the compound to occupy this site . This prevents closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathways involving protein tyrosine phosphorylation . By inhibiting the activity of RPTPγ, it disrupts the dephosphorylation of tyrosine residues, which can affect various downstream effects such as protein interactions, cellular localization, protein stability, and enzyme activity .
Pharmacokinetics
The compound’s interaction with rptpγ suggests that it may have good bioavailability, as it can bind to the enzyme and disrupt its catalytic cycle .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of tyrosine dephosphorylation processes . By inhibiting RPTPγ, the compound can affect the regulation of protein interactions, cellular localization, protein stability, and enzyme activity .
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-8-2-1-7(9(15)5-8)6-22-13-16-12(21)10(17-18-13)3-4-11(19)20/h1-2,5H,3-4,6H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPQWVIIWSEWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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